4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine
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Overview
Description
The compound “4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine” is a complex organic molecule. It contains a benzodioxol group, a pyridin group, and a thiazol group, which are common in many pharmaceuticals and biologically active compounds .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the benzodioxol and pyridin rings, followed by the introduction of the thiazol group. The exact method would depend on the specific reagents and conditions used .Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of a benzodioxol ring attached to a thiazol ring via a single carbon atom. The thiazol ring would also be substituted with a 5-methylpyridin group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The benzodioxol and pyridin groups could potentially undergo electrophilic aromatic substitution reactions, while the thiazol group could participate in nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. Some general predictions can be made based on the groups present in the compound. For example, the presence of the benzodioxol and pyridin rings suggests that the compound could be relatively stable and resistant to oxidation .Scientific Research Applications
Fluorescence Effects in Biological Studies
The study of fluorescence effects in bio-active compounds, including derivatives similar to 4-(benzo[d][1,3]dioxol-5-yl)-N-(5-methylpyridin-2-yl)thiazol-2-amine, has revealed significant insights. These compounds exhibit unique fluorescence properties that can be influenced by factors such as molecular aggregation, concentration changes, and pH levels. Such fluorescence effects are critical in understanding the interaction mechanisms within biological systems and can be applied in diagnostic and therapeutic tools. The research highlights the impact of structural variations, such as the presence of secondary amine groups, on fluorescence behaviors, providing a pathway for the development of novel fluorescent probes for biological applications (Matwijczuk et al., 2018).
Antitumor Activity
Research on derivatives of this compound has shown promising antitumor activities. Specifically, studies involving crystal structure analysis and biological testing have identified compounds with significant inhibitory effects against cancer cell lines. These findings are pivotal in the search for new anticancer agents, showcasing the potential of these compounds in contributing to the development of novel therapeutic strategies for cancer treatment (叶姣 et al., 2015).
Antimicrobial and Antifungal Properties
The synthesis and evaluation of new derivatives, including those structurally related to this compound, have led to compounds with notable antimicrobial and antifungal properties. These compounds have been tested against various microbial strains, showing good to moderate activities. Such research contributes significantly to the discovery of new antimicrobial agents, addressing the growing concern of antimicrobial resistance and the need for new treatments (Bektaş et al., 2007).
Security Ink Applications
The investigation into multi-stimuli responsive compounds has led to the development of novel security inks. Research focusing on derivatives similar to this compound has identified compounds that exhibit reversible color changes under different physical or chemical stimuli. These properties make them suitable for use in security inks, providing a novel approach to anti-counterfeiting measures (Xiao-lin Lu & M. Xia, 2016).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s a pharmaceutical, it could interact with specific enzymes or receptors in the body. The benzodioxol, pyridin, and thiazol groups are all found in various biologically active compounds, suggesting that this compound could have potential biological activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-N-(5-methylpyridin-2-yl)-1,3-thiazol-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c1-10-2-5-15(17-7-10)19-16-18-12(8-22-16)11-3-4-13-14(6-11)21-9-20-13/h2-8H,9H2,1H3,(H,17,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTUWZVNMPBTDTL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC2=NC(=CS2)C3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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